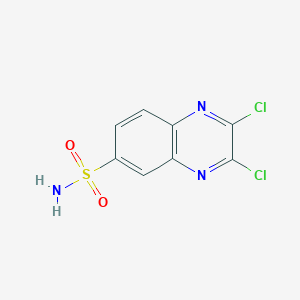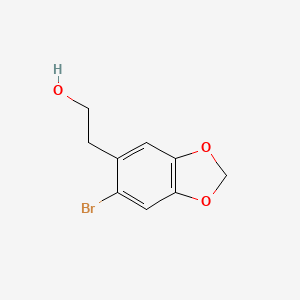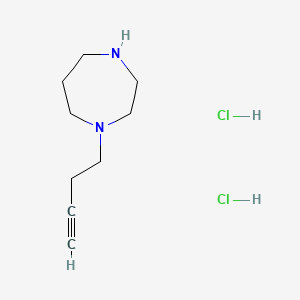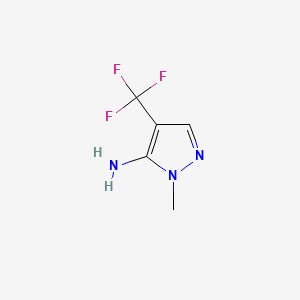
2,3-Dichloroquinoxaline-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloroquinoxaline-6-sulfonamide is a nitrogen-based heterocyclic compound that has garnered significant interest due to its wide range of applications in various fields. This compound is an aromatic molecule frequently used as a synthetic intermediate in materials science, pharmaceuticals, and organic chemistry . Its structure consists of a quinoxaline ring substituted with chlorine atoms at positions 2 and 3, and a sulfonamide group at position 6.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloroquinoxaline-6-sulfonamide typically involves the functionalization of 2,3-dichloroquinoxaline with various nucleophiles. One common method includes the reaction of 2,3-dichloroquinoxaline with thiourea in a solvent such as 1,4-dioxane . This reaction yields the desired sulfonamide derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs nucleophilic aromatic substitution reactions. The process involves the use of electron-deficient arenes and nucleophiles to achieve high yields of the target compound . The reaction conditions are optimized to ensure cost-effectiveness and scalability for large-scale production.
化学反応の分析
Types of Reactions: 2,3-Dichloroquinoxaline-6-sulfonamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of chlorine atoms at positions 2 and 3 makes it a good electrophilic partner for nucleophilic substitution reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as thiourea and hydrazonodithioates are commonly used in nucleophilic substitution reactions with this compound.
Oxidation and Reduction: Specific oxidizing and reducing agents can be employed to modify the quinoxaline ring and sulfonamide group, leading to various derivatives.
Major Products: The major products formed from these reactions include 2,3-disubstituted quinoxalines and condensed quinoxalines, which have diverse biological and pharmacological properties .
科学的研究の応用
2,3-Dichloroquinoxaline-6-sulfonamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,3-Dichloroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group inhibits the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes . This inhibition can result in antimicrobial effects, making the compound useful in treating infections.
類似化合物との比較
Quinoxaline: A nitrogen-containing heterocyclic compound with similar structural features.
Thiazoloquinoxaline: A derivative with a thiazole ring fused to the quinoxaline core.
Dithioloquinoxaline: A compound with a dithiol ring fused to the quinoxaline core.
Uniqueness: 2,3-Dichloroquinoxaline-6-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms and the sulfonamide group enhances its electrophilic nature, making it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C8H5Cl2N3O2S |
|---|---|
分子量 |
278.11 g/mol |
IUPAC名 |
2,3-dichloroquinoxaline-6-sulfonamide |
InChI |
InChI=1S/C8H5Cl2N3O2S/c9-7-8(10)13-6-3-4(16(11,14)15)1-2-5(6)12-7/h1-3H,(H2,11,14,15) |
InChIキー |
REZAAULTHORKFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)N=C(C(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)
![3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13522046.png)
amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)









![rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13522118.png)
![1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride](/img/structure/B13522123.png)
